molecular formula C11H16O3 B7814344 1-(4-Ethoxy-3-methoxyphenyl)ethanol CAS No. 1048917-96-9

1-(4-Ethoxy-3-methoxyphenyl)ethanol

Cat. No. B7814344
CAS RN: 1048917-96-9
M. Wt: 196.24 g/mol
InChI Key: ZVNAREYEWGELKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxy-3-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalytic Production

1-(4-Ethoxy-3-methoxyphenyl)ethanol has significant applications in biocatalysis. Kavi et al. (2021) studied its enantiopure form in the production of drug intermediates. The biocatalytic production using Lactobacillus senmaizuke achieved over 99% conversion and enantiomeric excess, demonstrating its potential in synthesizing antihistamines like diphenhydramine hydrochloride and loratadine cycloalkyl indoles (Kavi, Özdemir, Dertli, & Şahin, 2021).

Electrochemical Interactions

The compound's electrochemical properties are studied in ethanol-acetonitrile solutions. Caram et al. (1994) explored its interactions with metal cations, measuring equilibrium constants and proposing a complete electroreduction mechanism. This research indicates potential applications in electrochemistry and material sciences (Caram, Mirífico, & Vasini, 1994).

Chemical Synthesis and Reactions

This compound is also crucial in various chemical synthesis processes. For instance, Sonoda et al. (1976) studied its role in solvolytic reactions, leading to the exclusive formation of benzofurans via vinyl cations (Sonoda, Kobayashi, & Taniguchi, 1976). Such reactions are significant in organic chemistry, especially in synthesizing complex organic compounds.

Lignin Degradation

Kawai et al. (2004) examined its role in lignin degradation. They found that oxidation by Trametes versicolor laccase in the presence of mediators leads to various degradation products, suggesting applications in bioremediation and waste processing (Kawai, Iwatsuki, Nakagawa, Inagaki, Hamabe, & Ohashi, 2004).

Biosynthesis Applications

Lou Wenyong (2011) highlighted its application in asymmetric biosynthesis. The enantioselective reduction of 4-methoxyacetophenone to this compound in various reaction systems was studied, emphasizing the impact of ionic liquids and biphasic systems on catalytic performance (Lou Wenyong, 2011).

properties

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNAREYEWGELKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264657
Record name 4-Ethoxy-3-methoxy-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1048917-96-9
Record name 4-Ethoxy-3-methoxy-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048917-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-methoxy-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethoxy-3-methoxyphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(4-Ethoxy-3-methoxyphenyl)ethanol
Reactant of Route 3
Reactant of Route 3
1-(4-Ethoxy-3-methoxyphenyl)ethanol
Reactant of Route 4
Reactant of Route 4
1-(4-Ethoxy-3-methoxyphenyl)ethanol
Reactant of Route 5
Reactant of Route 5
1-(4-Ethoxy-3-methoxyphenyl)ethanol
Reactant of Route 6
Reactant of Route 6
1-(4-Ethoxy-3-methoxyphenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.